molecular formula C15H14N2O B2927968 2-(pyridine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120848-75-1

2-(pyridine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2927968
Key on ui cas rn: 120848-75-1
M. Wt: 238.29
InChI Key: UWJFZEPVRXCFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885302

Procedure details

50 g (406 mmol) of isonicotinic acid are dissolved under an argon atmosphere in 1000 ml of tetrahydrofuran and 25 g of N,N'-carbonyldiimidazole are added while stirring, the mixture is stirred for half an hour, a further 25 g of N,N'-carbonyldiimidazole are added, the mixture is stirred for a further half hour and 15 g of N,N'-carbonyldiimidazole are added. Stirring is continued for 1 h 30 min, 51.39 g (385.8 mmol) of 1,2,3,4-tetrahydroisoquinoline dissolved in a few millilitres of tetrahydrofuran are introduced slowly into the mixture, which has become clear, and the mixture is stirred overnight at room temperature. The solvent is then evaporated off, the oily residue taken up with approiximately 700 ml of dichloromethane, and the solution obtained washed twice with saturated sodium bicarbonate solution and thereafter twice with water and dried over magnesium sulphate. 87.48 g of an orange-coloured oil, which solidifies slowly in the cold, are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
51.39 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][NH:11]1>O1CCCC1>[N:5]1[CH:4]=[CH:3][C:2]([C:1]([N:11]2[CH2:12][CH2:13][C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:10]2)=[O:9])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
25 g
Type
reactant
Smiles
Step Three
Name
N,N'-carbonyldiimidazole
Quantity
25 g
Type
reactant
Smiles
Step Four
Name
N,N'-carbonyldiimidazole
Quantity
15 g
Type
reactant
Smiles
Step Five
Name
Quantity
51.39 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for half an hour
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further half hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
are introduced slowly into the mixture, which
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated off
CUSTOM
Type
CUSTOM
Details
the solution obtained
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with water and dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1=CC=C(C=C1)C(=O)N1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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